![molecular formula C16H24N2O6S B3937537 N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B3937537.png)
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide
Overview
Description
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a synthetic organic compound It is characterized by the presence of a glycinamide backbone, substituted with a 2,4-dimethoxyphenyl group, a methylsulfonyl group, and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Glycinamide Backbone: Starting with glycine, the amide bond is formed using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the 2,4-Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the glycinamide reacts with 2,4-dimethoxybenzyl chloride in the presence of a base like triethylamine.
Addition of the Methylsulfonyl Group: This step involves the sulfonylation of the amide nitrogen using methylsulfonyl chloride and a base such as pyridine.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This can be done through a reductive amination reaction where the intermediate compound reacts with tetrahydrofuran-2-carboxaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonyl group to a sulfide or thiol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~), halogens (Cl~2~, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the tetrahydrofuran-2-ylmethyl group.
N~2~-(2,4-dimethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide: Lacks the methylsulfonyl group.
N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide: Lacks the 2,4-dimethoxyphenyl group.
Uniqueness
The presence of all three substituents (2,4-dimethoxyphenyl, methylsulfonyl, and tetrahydrofuran-2-ylmethyl) in N2-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide makes it unique. This combination of functional groups can impart specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-22-12-6-7-14(15(9-12)23-2)18(25(3,20)21)11-16(19)17-10-13-5-4-8-24-13/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYZBYMLOYEWNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.